molecular formula C9H11NO2S B13146035 Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate

Cat. No.: B13146035
M. Wt: 197.26 g/mol
InChI Key: USSMORVMUFUQTD-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclocondensation of pyrrole derivatives with thiophene derivatives. One common method involves the reaction of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . Another approach includes the cyclocondensation of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrrole derivatives.

    Substitution: Functionalized thienopyrrole derivatives.

Scientific Research Applications

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as glycogen phosphorylase and histone lysine demethylase . It may also interact with viral proteins, inhibiting their function and preventing viral replication . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can be compared with other thienopyrrole derivatives, such as:

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-3-6-4-10-5-8(6)13-7/h3,10H,2,4-5H2,1H3

InChI Key

USSMORVMUFUQTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNC2

Origin of Product

United States

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